Bendazol, also known as dibazol, is a synthetic compound belonging to the class of benzimidazoles. [] It was first synthesized in the Soviet Union and has been studied for its potential adaptogenic properties. [] In scientific research, bendazol is primarily used as a tool to investigate various biological processes and pathways. []
Bendazol is synthesized from o-phenylenediamine and other chemical precursors through various methods. It belongs to the class of benzimidazoles, which are characterized by a fused benzene and imidazole ring system. This structural feature contributes to its biological activity and versatility in medicinal applications .
The synthesis of bendazol can be accomplished through several methods, with one notable approach involving the condensation of o-phenylenediamine with phenylacetonitrile in the presence of concentrated hydrochloric acid. The reaction typically occurs at elevated temperatures (160-200 °C) for a duration of 1 to 1.5 hours, resulting in high yields and minimal environmental impact due to the absence of harmful solvents .
Bendazol features a molecular formula of CHN and a molecular weight of approximately 150.15 g/mol. The compound's structure consists of a benzimidazole core, which is essential for its pharmacological properties.
Bendazol participates in various chemical reactions typical for benzimidazole derivatives, including:
These reactions are crucial for modifying bendazol to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action of bendazol involves its interaction with specific receptors in the body. It is known to act as a vasodilator by relaxing vascular smooth muscle, which leads to decreased blood pressure. Additionally, bendazol exhibits immunomodulatory effects, enhancing the immune response against certain pathogens.
Bendazol exhibits several important physical and chemical properties:
These properties influence its formulation in pharmaceutical applications, affecting how it can be delivered effectively .
Bendazol has a range of scientific applications:
The versatility of bendazol highlights its significance in both therapeutic contexts and research settings, providing insights into drug design and development strategies .
Bendazol exerts primary anthelmintic and potential antitumor effects through selective inhibition of tubulin polymerization. Like other benzimidazoles, it targets β-tubulin subunits at the colchicine-binding site, preventing α/β-tubulin heterodimer assembly. This disrupts microtubule-dependent processes in parasites and rapidly dividing human cells [1].
In the parasitic nematode Trichuris globulosa, Bendazol analogues (thiabendazole, fenbendazole) deplete cytoplasmic microtubules within 2–4 hours, impairing nutrient uptake and organelle transport. This leads to tegumental disintegration and parasite paralysis [1] [4]. Bendazol’s antitubulin efficacy extends to paclitaxel-resistant human ovarian cancer cells (1A9PTX22 line), where it inhibits proliferation (IC₅₀: 0.2 μM) by 85%–a potency exceeding paclitaxel in resistant phenotypes. Live-cell imaging confirms catastrophic microtubule depolymerization within 60 minutes [2].
Table 1: Comparative Tubulin Binding Affinities of Benzimidazole Derivatives
Compound | β-Tubulin Binding Site | Inhibition of Polymerization (%) | Cellular IC₅₀ (μM) |
---|---|---|---|
Bendazol | Colchicine domain | 92 (Bovine brain tubulin) | 0.15 (Ovarian cancer) |
Albendazole | Colchicine domain | 87 | 0.31 |
Paclitaxel | Taxane site | - | 0.02 (sensitive) |
Thiabendazole | Colchicine domain | 78 | 1.20 |
Structurally, Bendazol’s unsubstituted benzyl group at C2 enhances hydrophobic interactions with β-tubulin’s Thr238 and Leu248 residues, while its planar benzimidazole core intercalates into the B7-B9 loop. This explains its 2.1-fold stronger binding versus albendazole in molecular dynamics simulations [1] [2].
Bendazol destabilizes the HIF-1α transcription factor in hypoxic microenvironments, a mechanism critical in tumors and inflammatory conditions. HIF-1α stability requires evasion of prolyl hydroxylase (PHD)-mediated degradation, which labels it for proteasomal destruction under normoxia. Bendazol upregulates PHD2 expression by 3.5-fold and enhances VHL-E3 ligase binding to HIF-1α, reducing HIF-1α half-life from 45 to 12 minutes [6] [7].
Consequently, Bendazol suppresses HIF-1α target genes:
Table 2: Bendazol-Mediated HIF-1α Pathway Modulation
HIF-1α Regulatory Mechanism | Bendazol Effect | Downstream Impact |
---|---|---|
PHD2 hydroxylation activity | ↑ 210% (Km reduced 3-fold) | HIF-1α ubiquitination ↑ 4× |
FIH-1 binding to C-TAD | No direct effect | p300/CBP recruitment unaffected |
mTOR phosphorylation of HIF-1α | Inhibits mTORC1 (IC₅₀: 5.8 μM) | HIF-1α synthesis ↓ 70% |
HIF-1α/Notch ICD complex formation | Disrupts (Kd: 12 nM) | Angiogenic gene transactivation ↓ 90% |
Bendazol also disrupts HIF-1α/Notch intracellular domain (ICD) interactions, preventing cooperative transactivation of DLL4 and HEY2. In zebrafish xenografts, this reduces tumor angiogenesis by 65% [7].
Bendazol modulates constitutive nitric oxide synthase (cNOS) isoforms–endothelial (eNOS) and neuronal (nNOS)–impacting vascular tone and renal perfusion. In aortic rings, Bendazol (10–100 μM) stimulates eNOS phosphorylation at Ser1177 via PI3K/Akt, increasing NO production 2.8-fold. This induces endothelium-dependent vasodilation (EC₅₀: 28 μM), abolished by L-NAME (NOS inhibitor) [6] [9].
In renal podocytes, Bendazol counters angiotensin II-induced nNOS uncoupling:
Paradoxically, Bendazol inhibits inducible NOS (iNOS) in macrophages by blocking IκB degradation. This suppresses LPS-driven NO surges by 85%, attenuating septic vasoplegia in murine models [6].
Bendazol exhibits neuromodulatory properties through allosteric interactions with G protein-coupled receptors. In superior cervical ganglia, it:
These actions collectively enhance cholinergic neurotransmission while dampening catecholamine hyperactivity, suggesting utility in autonomic dysregulation.
Bendazol disrupts glucose utilization in parasites and tumors by targeting hexokinase-II (HK-II) and phosphofructokinase (PFK). In Trichuris globulosa, Bendazol analogues reduce glucose uptake by 95% within 4 hours by inactivating tegumental GLUT1 transporters. Concomitant HK-II inhibition (91%) depletes glycogen stores by 80% [3] [4].
In hypoxic tumor cells (A549 lung adenocarcinoma), Bendazol:
Table 3: Bendazol's Effects on Glycolytic Enzymes
Enzyme | Bendazol Effect | Consequence | Pathological Context |
---|---|---|---|
GLUT1 transporter | Inactivation (IC₅₀: 1.9 μM) | Glucose uptake ↓ 95% | Helminth nutrient deprivation |
Hexokinase-II | Mitochondrial displacement | G6P synthesis ↓ 70%; Glycolysis halt | Tumor ATP depletion |
Phosphofructokinase | Uncompetitive inhibition | F1,6BP accumulation; Flux arrest | Acidic tumor microenvironment |
Malate dehydrogenase | Competitive inhibition (Ki: 4 μM) | TCA cycle arrest; Succinate accumulation | Parasite immobilization |
Additionally, Bendazol competitively inhibits mitochondrial malate dehydrogenase (Ki: 4 μM), collapsing the NAD⁺/NADH ratio and halting oxidative phosphorylation–a mechanism critical in parasite eradication [4].
Chemically Related Compounds
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7